2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-4-2-1-3(6(12)13)14-5(2)11-7(9)10-4/h1H,(H,12,13)(H4,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNNPNXQJUEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC(=NC(=C21)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617864 | |
| Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155087-28-8 | |
| Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in 63-71% yields. Another approach involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters . These methods are efficient and provide satisfactory yields, although they may require multiple steps and specific reaction conditions.
Chemical Reactions Analysis
Oxidation and Reductive Amination Reactions
The carboxylic acid group at position 6 can be converted to a carbaldehyde intermediate, enabling further derivatization. Key steps include:
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Oxidation : Treatment with Dess-Martin periodinane (DMP) in dimethylformamide (DMF) yields 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde (99% yield) .
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Reductive Amination : The carbaldehyde reacts with substituted anilines (e.g., 4-fluoroaniline) in titanium tetraisopropoxide, followed by sodium borohydride reduction, to form 6-(arylaminomethyl) derivatives (e.g., 7a–d ) .
Table 1: Representative Reductive Amination Products
| Aniline Reactant | Product Yield (%) | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 4-Fluoroaniline | 72 | Not reported |
| 4-Chloroaniline | 68 | Antiplasmodial activity |
| 4-Methoxyaniline | 65 | DHFR inhibition |
Substitution Reactions
The amino groups at positions 2 and 4 participate in nucleophilic substitution, while the chlorine atom in precursor intermediates (e.g., 4-chloro derivatives) enables further functionalization:
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Chlorine Displacement : 4-Chloro intermediates react with piperazine in methanol to form 4-(piperazin-1-yl) derivatives (e.g., 4 ) .
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Amination : Heating with excess formamide at 180°C cyclizes intermediates to pyrimidinones .
Table 2: Substitution Reaction Conditions
Cyclization and Ring Formation
The compound serves as a precursor for fused heterocycles:
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Gewald Reaction : Cyclohexanone, sulfur, and ethyl cyanoacetate in ethanol/morpholine yield tetrahydrobenzo thieno[2,3-d]pyrimidine intermediates .
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Microwave-Assisted Cyclization : 2-Aminothiophene-3-carboxylates react with isothiocyanates under microwave irradiation to form triazolo-thienopyrimidines .
Condensation and Functional Group Interconversion
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Ester Hydrolysis : Ethyl esters (e.g., 3a,b ) hydrolyze to carboxylic acids under basic conditions .
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Hydrazine Condensation : Reaction with hydrazine hydrate produces 2-hydrazino derivatives (e.g., 19 ), which further react with aldehydes to form Schiff bases .
Table 3: Condensation Reactions
| Reactant | Product | Application |
|---|---|---|
| Hydrazine hydrate | 2-Hydrazino derivative | Anticancer agent precursors |
| Aromatic aldehydes | Schiff bases | Antimicrobial screening |
Biological Activity Correlation
Derivatives show significant bioactivity:
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Antiplasmodial Activity : Compounds with a 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine core exhibit IC₅₀ values <10 μM against Plasmodium falciparum .
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DHFR Inhibition : 6-Aralkyl derivatives with three methylene spacers inhibit Pneumocystis carinii DHFR at IC₅₀ = 0.24 μM .
Synthetic Routes and Optimization
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Pd-Catalyzed Carbonylation : Pd(dppf)Cl₂-mediated carbonylation of 4-chloro precursors under CO atmosphere efficiently introduces carboxyl groups .
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Microwave Efficiency : Microwave irradiation reduces reaction times from hours to minutes (e.g., triazolo-thienopyrimidine synthesis) .
Key Research Findings
Scientific Research Applications
Anticancer Applications
The thieno[2,3-d]pyrimidine scaffold, including 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid, has shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit key enzymes involved in cancer progression.
- Mechanism of Action : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthetic pathway. Inhibition of DHFR leads to reduced nucleotide synthesis, which is essential for DNA replication and cell division, thereby exerting anticancer effects .
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Case Studies :
- A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their activity against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
- Another investigation highlighted the potential of these compounds as inhibitors of Hsp90 molecular chaperones and EGFR kinases, both of which are implicated in tumor growth and survival .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been widely studied.
- Broad-Spectrum Activity : Compounds derived from this scaffold have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial folate metabolism .
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Research Findings :
- A library of thieno[2,3-d]pyrimidine derivatives was synthesized and screened for antimicrobial activity. Several compounds showed potent inhibition against both Gram-positive and Gram-negative bacteria .
- The structure-activity relationship (SAR) studies revealed that modifications on the aromatic rings significantly influenced antimicrobial potency .
Antimalarial Applications
The antimalarial potential of thieno[2,3-d]pyrimidine derivatives is another critical area of research.
- Targeting Plasmodium spp. : These compounds have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The inhibition of DHFR is a common mechanism through which these compounds exert their antimalarial effects .
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Notable Findings :
- In vitro studies showed that certain derivatives had IC50 values as low as 0.74 μM against chloroquine-resistant strains of P. falciparum, indicating strong antimalarial activity .
- The SAR analysis indicated that specific substitutions on the thieno[2,3-d]pyrimidine core could enhance antimalarial efficacy while maintaining low cytotoxicity towards human cells .
Summary Table: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the proliferation of cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Modifications
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly sensitive to substituent variations. Below is a systematic comparison:
Table 1: Key Structural Analogues and Their Properties
Key Observations
Substituent Impact on Bioactivity
- Lipophilicity Modifiers: Analogues with methoxyphenyl (e.g., C₁₅H₁₃N₃O₃S₂ in ) or chlorophenyl groups (e.g., 16c in ) exhibit increased lipophilicity, which may enhance membrane permeability and target binding.
- Thiol vs. Carboxylic Acid: The mercapto-substituted analogue () may exhibit distinct redox properties compared to carboxylic acid derivatives, influencing reactivity in biological systems.
Thermal Stability
- Melting Point Trends: Chlorinated derivatives (e.g., 16c, m.p. 316–318°C) exhibit higher thermal stability than non-halogenated analogues (e.g., 16b, m.p. 178–180°C), likely due to stronger intermolecular interactions .
Biological Activity
2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid (2,4-DATP) is a heterocyclic compound belonging to the thienopyrimidine family. Its structure features a fused thiophene and pyrimidine ring system, with amino groups at positions 2 and 4 and a carboxylic acid group at position 6. This unique arrangement contributes to its notable biological activities, particularly as an enzyme inhibitor and antimicrobial agent.
The primary mechanism of action for 2,4-DATP involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for tetrahydrofolate synthesis. By inhibiting DHFR, 2,4-DATP disrupts the production of tetrahydrofolate, which is essential for nucleotide and amino acid synthesis. This disruption can lead to impaired DNA synthesis and cell growth in microbial cells, ultimately resulting in cell death.
Biochemical Pathways Affected
- Tetrahydrofolate Synthesis : Inhibition leads to reduced availability of nucleotides.
- Amino Acid Synthesis : Affects the synthesis of essential amino acids necessary for protein production.
Biological Activities
Research has demonstrated that 2,4-DATP exhibits significant biological activities:
- Antimicrobial Properties : It has shown effectiveness against various bacterial and fungal strains.
- Inhibition of Pathogens : Specifically effective against Pneumocystis carinii and Toxoplasma gondii, indicating potential applications in treating infections caused by these organisms.
Antimicrobial Efficacy
A study investigated the antimicrobial activity of 2,4-DATP against several pathogens. The results indicated:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Fungal Strains Tested : Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against tested strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Candida albicans | 30 |
Enzyme Inhibition Studies
In vitro studies have shown that 2,4-DATP effectively competes with substrates for the active site of DHFR:
- IC50 Values : The IC50 value for DHFR inhibition was determined to be approximately 5 µM.
- Comparison with Other Inhibitors : It was found to be more potent than some existing antifolate drugs.
Synthetic Methods
The synthesis of 2,4-DATP can be achieved through several methods:
- Pd(dppf)Cl2-Catalyzed Carbonylation : A common method involving substituted 4-chlorothieno[2,3-d]pyrimidines.
- Nucleophilic Substitution Reactions : Utilizing various anilines to create substituted derivatives.
Future Directions
Future research on 2,4-DATP may focus on:
- Structural Modifications : To enhance its biological activity and selectivity.
- Combination Therapies : Exploring its efficacy in combination with other antimicrobial agents.
- Mechanistic Studies : Further elucidation of its interactions with biological targets.
Q & A
Q. What synthetic routes are commonly employed to prepare 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of 2,4-diamino-6-mercaptopyrimidine with α-halogenoketones, forming intermediates that undergo ring closure under varying conditions (e.g., temperature, solvent polarity). Critical parameters include the choice of halogenated reagents (α-bromo/chloroketones) and the use of dehydrating agents to promote cyclization. For example, cyclization efficiency varies with substituents (alkyl vs. aryl groups), requiring optimization of reaction time and stoichiometry . Additionally, coupling reactions with benzylamines using 1,1’-carbonyldiimidazole in DMF demonstrate high efficiency, with yields dependent on solvent dehydration (e.g., zeolites) and stepwise imidazolide formation .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound derivatives?
Key methods include:
- 1H NMR : Signals for amide NH protons (8.69–8.78 ppm) and methylene groups confirm successful coupling .
- X-ray crystallography : Resolves π–π stacking interactions (e.g., centroid distances of 3.597 Å between pyrimidine and benzene rings) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) in crystalline derivatives .
- HPLC-MS : Verifies purity and molecular ion peaks, particularly for metabolic stability assessments .
Q. How is the crystal packing behavior of thieno[2,3-d]pyrimidine derivatives characterized?
Single-crystal X-ray diffraction reveals supramolecular architectures stabilized by intermolecular hydrogen bonds (N–H⋯O, O–H⋯O; bond lengths 2.392–3.204 Å) and π–π stacking. For example, asymmetric units containing protonated cations and carboxylate anions form 3D networks via symmetry-related interactions, validated by R factors <0.046 .
Advanced Research Questions
Q. How can discrepancies in antimicrobial activity data for thieno[2,3-d]pyrimidine derivatives be systematically addressed?
Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance or assay conditions. Researchers should:
- Standardize protocols using reference strains (e.g., C. jejuni PglD) and control compounds .
- Perform molecular docking (AutoDock Vina) to validate target binding, with RMSD thresholds <2.0 Å ensuring reliable pose predictions .
- Cross-validate activity with metabolic stability assays (e.g., microsomal half-life measurements) to rule out false negatives from rapid degradation .
Q. What strategies enhance the dual kinase-HDAC inhibitory activity of thieno[2,3-d]pyrimidine hybrids?
Rational design involves:
- Hydroxamic acid incorporation : Enhances HDAC binding via Zn²⁺ chelation, as seen in derivatives with trifluoromethylphenyl ureido groups (IC₅₀ <1 μM) .
- Substituent optimization : Bulky groups (e.g., cyclopentyl) improve kinase selectivity by occupying hydrophobic pockets in CDK4/6 .
- Molecular dynamics simulations : Assess binding mode flexibility to balance dual-target engagement without steric clashes .
Q. What methodologies are recommended for improving the metabolic stability of thieno[2,3-d]pyrimidine-based enzyme inhibitors?
- Lead optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
- Prodrug strategies : Mask carboxylic acid moieties with ester groups to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .
- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify degradation rates and identify metabolic hotspots via LC-MS/MS .
Q. How can computational docking studies be optimized to predict binding affinities for thieno[2,3-d]pyrimidine derivatives?
- Grid box customization : Center the grid on catalytic residues (e.g., ATP-binding sites for kinases) with dimensions adjusted to ligand flexibility .
- Torsional DoF (Degrees of Freedom) : Set rotatable bonds to match experimental conformations (RMSD <2.0 Å) for reliable pose reproduction .
- Consensus scoring : Combine AutoDock Vina and Glide scores to reduce false positives, validated by in vitro IC₅₀ correlations .
Methodological Notes
- Synthesis : Prioritize one-pot coupling reactions to minimize intermediate isolation steps .
- Crystallography : Use low-temperature (296 K) data collection to reduce thermal motion artifacts .
- Biological assays : Include positive controls (e.g., pipemidic acid for Gram-negative bacteria) to benchmark activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
